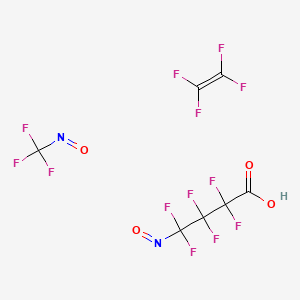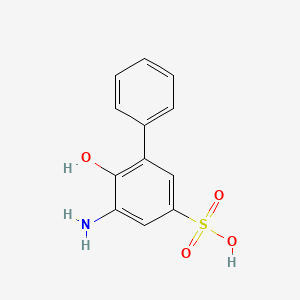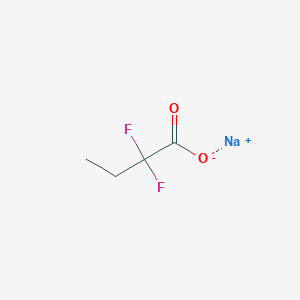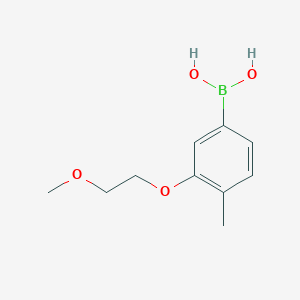
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid; 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, commonly known as DCPB, is a boronic acid derivative. It has the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . This compound has gained significant attention in scientific research and industry due to its potential applications in various fields.
Synthesis Analysis
The synthesis of boronic acid derivatives like DCPB often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of DCPB consists of a phenylboronic acid core with two chlorine atoms at the 2nd and 4th positions and a pyridin-3-ylmethoxy group at the 5th position .Physical And Chemical Properties Analysis
DCPB is a boronic acid derivative with the molecular formula C12H10BCl2NO3 and a molecular weight of 297.9 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Synthetic Building Block
This compound is utilized in the synthesis of complex molecules and materials. For example, it has been employed in the synthesis of phosphorescent ligands via Suzuki coupling reactions, showcasing its role in creating materials with specific optical properties (Gao Xi-cun, 2010). Additionally, its derivatives have shown potential in the development of new materials with antiosteoclast activity, indicating its importance in materials aimed at biological applications (G. S. Reddy et al., 2012).
Catalysis
The ortho-substituent on phenylboronic acids, similar to the subject compound, has been found to catalyze dehydrative condensation between carboxylic acids and amines. This highlights its potential as a catalyst in organic synthesis, facilitating the formation of amide bonds, a key reaction in the synthesis of peptides and many other organic compounds (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Environmental and Agricultural Research
Controlled-Release Herbicides
Phenylboronic acid derivatives have been researched for their potential in creating controlled-release herbicides. This application takes advantage of the slow hydrolysis of the boronic ester bonds under environmental conditions, offering a way to reduce the frequency of herbicide application and minimize environmental impact (C. Mehltretter et al., 1974).
Polymer Science
Polymer Modification and Sensing Applications
The compound's boronic acid group interacts with diols and other functional groups, enabling the design of functional polymers. For instance, it can be used to graft polymer chains onto surfaces or to create polymers that can respond to the presence of specific substances, such as sugars, through boronic ester formation. This has implications for the development of smart materials and sensors (A. Monkman et al., 2002).
Nanotechnology
Carbon Nanotube Functionalization
Phenylboronic acid derivatives, including 2,4-Dichloro-5-(pyridin-3-ylmethoxy)phenylboronic acid, can be used to modify the surface of carbon nanotubes. This modification allows for the dispersion of nanotubes in aqueous solutions and can impart specific recognition capabilities, such as the detection of saccharides, to the nanotubes. The functionalization with boronic acids is critical for applications in biosensing and materials science (B. Mu et al., 2012).
Safety and Hazards
While specific safety data for DCPB was not found, general safety data for phenylboronic acid indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to rinse the mouth and seek medical attention .
Propiedades
IUPAC Name |
[2,4-dichloro-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BCl2NO3/c14-10-5-11(15)12(4-9(10)13(17)18)19-7-8-2-1-3-16-6-8/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXWJXKJHPZREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














